molecular formula C13H24N6O2 B578636 tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate CAS No. 1245645-41-3

tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate

Cat. No. B578636
M. Wt: 296.375
InChI Key: QEMDJHFHYJEGMI-UHFFFAOYSA-N
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Description

“tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate” is a heterocyclic organic compound with the molecular formula C13H24N6O2 . It has a molecular weight of 296.368660 g/mol . The IUPAC name for this compound is tert-butyl 4-(2-propan-2-yltetrazol-5-yl)piperazine-1-carboxylate .


Molecular Structure Analysis

The molecular structure of “tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate” includes a piperazine ring attached to a tert-butyl group and a 2-isopropyl-2H-tetrazol-5-yl group . The canonical SMILES representation is CC©N1N=C(N=N1)N2CCN(CC2)C(=O)OC©©C .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 296.368660 g/mol and a molecular formula of C13H24N6O2 . It has 6 H-Bond acceptors and 0 H-Bond donors .

Scientific Research Applications

Organic Chemistry

“tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate” is a derivative of N-Boc piperazine . These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Results or Outcomes

These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . The diverse biological activities of the compounds containing piperazine rings can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .

Biological Evaluation

“tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate” and its derivatives have been studied for their antibacterial and antifungal activities .

Method of Application

Both compounds were screened in vitro at concentrations of 10 μg/disc for their antibacterial activities against two Gram-positive strains (Staphylococcus aureus and Bacillus subtilis) and two Gram-negative strains (Escherichia coli and Pseudomonas aeruginosa) .

Results or Outcomes

The compounds were found to be moderately active against the tested microorganisms .

X-ray Diffraction Studies

This compound and its derivatives have been studied using X-ray diffraction .

Method of Application

The structures of the derivatives were confirmed by single crystal X-ray diffraction analysis .

Results or Outcomes

The molecule of one derivative is linear in shape with the ethyl acetate moiety adopting a fully extended conformation, while the molecule of another derivative is L-shaped with the molecule being twisted at the C10 atom . The crystal structure of one derivative adopts a two-dimensional zig-zag architecture featuring C–H…O intermolecular interactions, while that of another derivative features strong N–H…O hydrogen bonds and intermolecular interactions of the type N–H…N and C–H…N, resulting in a two-dimensional structure .

Synthesis of Biologically Active Compounds

“tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate” is an important intermediate in many biologically active compounds such as crizotinib .

Method of Application

The compound was synthesized through three steps, using tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material .

Results or Outcomes

The synthesized compound is used as an intermediate in the production of biologically active compounds .

Chemical Properties Analysis

This compound has been analyzed for its chemical properties .

Method of Application

The chemical properties such as melting point, boiling point, density, molecular formula, molecular weight, physical properties, and toxicity information were analyzed .

Results or Outcomes

The results of these analyses provide valuable information for the use of this compound in various applications .

Commercial Use

“tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate” is commercially available and used in various research and industrial applications .

Method of Application

This compound is available for purchase and can be used directly in various applications .

Results or Outcomes

The availability of this compound facilitates its use in a wide range of applications .

properties

IUPAC Name

tert-butyl 4-(2-propan-2-yltetrazol-5-yl)piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N6O2/c1-10(2)19-15-11(14-16-19)17-6-8-18(9-7-17)12(20)21-13(3,4)5/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEMDJHFHYJEGMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1N=C(N=N1)N2CCN(CC2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N6O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-(2-isopropyl-2H-tetrazol-5-yl)piperazine-1-carboxylate

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